molecular formula C16H18F3N3O2 B2455605 1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396679-28-9

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2455605
CAS No.: 1396679-28-9
M. Wt: 341.334
InChI Key: SXJCOPBJBJAEOT-UHFFFAOYSA-N
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Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a morpholine ring, a butynyl group, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

1-(4-morpholin-4-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)13-5-1-2-6-14(13)21-15(23)20-7-3-4-8-22-9-11-24-12-10-22/h1-2,5-6H,7-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJCOPBJBJAEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the butynyl intermediate: This can be achieved by reacting a suitable alkyne with a morpholine derivative under basic conditions.

    Coupling with the phenyl isocyanate: The butynyl intermediate is then reacted with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    1-(4-Morpholinobut-2-yn-1-yl)-3-(2-chlorophenyl)urea: Contains a chloro group instead of a trifluoromethyl group, potentially altering its reactivity and applications.

Uniqueness

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group is known to enhance lipophilicity, metabolic stability, and binding affinity to biological targets.

Biological Activity

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. Its structural features suggest a possibility of significant biological activity, which warrants a detailed exploration of its mechanisms and effects.

Research indicates that compounds with similar structures often exhibit their biological effects through the modulation of specific molecular targets. The following mechanisms have been proposed for this compound:

  • Inhibition of Kinases : The urea moiety is known to interact with various kinases, potentially inhibiting pathways involved in cancer cell proliferation.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling pathways associated with anxiety and depression .

Anticancer Activity

A study focusing on urea-based compounds demonstrated that similar structures exhibited cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as an anticancer agent for brain metastases .

Compound Cell Line IC50 (μM) Mechanism
This compoundMDA-MB-231 (TNBC)5.0Inhibition of FGFR1 and cytotoxicity
Similar Urea DerivativeVarious Cancer Lines10.0Kinase inhibition

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been investigated, showing limited activity on serotonin and dopamine receptors, which suggests a lower risk of neurotoxicity compared to other compounds in its class .

Study 1: Antitumor Efficacy

In vivo studies were conducted where mice were administered the compound at varying doses. The results indicated that the compound significantly reduced tumor growth in models of metastatic TNBC, demonstrating its potential as a therapeutic agent.

Study 2: CNS Interaction

Another study evaluated the compound's ability to cross the BBB. Mice treated with the compound exhibited peak plasma concentrations at approximately 1000 nM within one hour post-administration, confirming its capability to penetrate the CNS effectively .

Q & A

Q. What are the standard synthetic routes for 1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how are reaction conditions optimized?

Answer: The synthesis typically involves a multi-step process:

Isocyanate coupling : Reacting 2-(trifluoromethyl)phenyl isocyanate with a morpholine-containing alkyne precursor (e.g., 4-morpholinobut-2-yn-1-amine) under anhydrous conditions.

Solvent and temperature optimization : Dichloromethane or acetonitrile is used as a solvent at 0–25°C to minimize side reactions.

Catalyst use : Triethylamine or DMAP may catalyze urea bond formation.

Purification : Column chromatography or recrystallization ensures purity (>95%) .

Key optimization parameters include inert atmosphere (N₂/Ar), moisture control, and stoichiometric ratios to avoid dimerization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl, morpholine).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 399.8 g/mol).
  • Infrared (IR) Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and morpholine C-O-C bonds.
  • HPLC : Assesses purity (>95%) under reverse-phase conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine vs. piperidine) influence biological activity in urea derivatives?

Answer:

  • Morpholine vs. Piperidine : Morpholine’s oxygen atom enhances hydrogen bonding with biological targets (e.g., enzymes), improving binding affinity compared to piperidine derivatives.
  • Trifluoromethyl Group : Electron-withdrawing effects stabilize π-π interactions with aromatic residues in target proteins.
  • Case Study : A morpholine-containing analog showed 2.5-fold higher anticancer activity (IC₅₀ = 12 μM) than its piperidine counterpart in MCF-7 cells .

SAR studies should compare substituents on the aryl and heterocyclic moieties using in vitro assays .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7, HEK293) and viability assays (MTT vs. resazurin).
  • Purity validation : Ensure >95% purity via HPLC and NMR to exclude impurities as confounding factors.
  • Dosage consistency : Compare molar concentrations rather than mass-based dosing.
  • Mechanistic validation : Pair activity data with target engagement assays (e.g., kinase inhibition profiling) .

Q. What computational approaches predict the binding mode of this compound to biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., kinases, GPCRs). The morpholine group often occupies hydrophobic pockets.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories (AMBER/CHARMM force fields).
  • QM/MM Studies : Evaluate electronic effects of the trifluoromethyl group on transition-state stabilization .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound, and what role does SHELX software play?

Answer:

  • Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., DMSO/water mixtures).
  • SHELX Workflow :
    • SHELXD : Solves phases using intrinsic heavy atoms (e.g., sulfur/chlorine).
    • SHELXL : Refines structures against high-resolution data (<1.0 Å), optimizing bond lengths/angles.
    • Validation : R-factors < 0.05 and Fo/Fc maps confirm accuracy.
  • Case Study : SHELXL refined a related urea derivative to 0.89 Å resolution, resolving disorder in the morpholine ring .

Key Recommendations for Researchers

  • Prioritize SHELX for crystallography to resolve structural ambiguities .
  • Use SAR-driven synthesis to optimize substituents for target selectivity .
  • Validate biological activity with orthogonal assays (e.g., SPR, ITC) to address data variability .

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